2-hydroxy-N-methyl-N-propan-2-ylacetamide
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Overview
Description
It is widely used in cyclic nucleotide research as an antagonist of cAMP-dependent protein kinase (PKA) activation . Unlike cAMP, Rp-cAMPS competes with cAMP for binding to the “A” and “B” cyclic nucleotide-binding domains located on PKA regulatory subunits but fails to promote PKA holoenzyme dissociation and resultant activation .
Preparation Methods
Rp-cAMPS can be synthesized through a series of chemical reactions involving the modification of adenosine monophosphate (AMP)The reaction conditions often include the use of specific reagents such as sulfurizing agents and protective groups to ensure the selective formation of the Rp-isomer .
Industrial production methods for Rp-cAMPS involve optimizing the synthetic route to achieve high yield and purity. This includes the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to separate the desired isomer from other by-products .
Chemical Reactions Analysis
Rp-cAMPS undergoes various chemical reactions, including:
Oxidation: Rp-cAMPS is resistant to hydrolysis by phosphodiesterases, making it stable under oxidative conditions.
Common reagents used in these reactions include sulfurizing agents, oxidizing agents, and protective groups. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Rp-cAMPS is a potent and specific competitive inhibitor of the activation of cAMP-dependent protein kinases by cAMP. Its cell permeability and resistance to cyclic nucleotide phosphodiesterases make it a unique tool for studying cAMP-dependent signaling . Some of its applications include:
Mechanism of Action
Rp-cAMPS exerts its effects by competing with cAMP for binding to the regulatory subunits of PKA. Unlike cAMP, it does not promote the dissociation of the PKA holoenzyme, thereby inhibiting PKA activation . This inhibition blocks the downstream signaling pathways regulated by PKA, affecting various cellular processes such as gene expression, metabolism, and cell differentiation .
Comparison with Similar Compounds
Rp-cAMPS is compared with other cyclic nucleotide analogs such as Sp-cAMPS, 8-Br-cAMP, and 8-pCPT-cGMP. These compounds differ in their binding properties, stability, and specificity for PKA subunits . For example:
Sp-cAMPS: Acts as a cAMP agonist and promotes PKA activation.
8-Br-cAMP: More lipophilic and not metabolized by phosphodiesterases, providing additional selectivity.
8-pCPT-cGMP: Used in studies of cGMP-dependent signaling pathways.
Rp-cAMPS is unique in its ability to selectively inhibit PKA without promoting holoenzyme dissociation, making it a valuable tool for studying cAMP-dependent signaling .
Properties
CAS No. |
177951-70-1 |
---|---|
Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
2-hydroxy-N-methyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C6H13NO2/c1-5(2)7(3)6(9)4-8/h5,8H,4H2,1-3H3 |
InChI Key |
PZONFCVSSSTTAP-UHFFFAOYSA-N |
SMILES |
CC(C)N(C)C(=O)CO |
Canonical SMILES |
CC(C)N(C)C(=O)CO |
Synonyms |
Acetamide, 2-hydroxy-N-methyl-N-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
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